Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.344. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
Research on related compounds to Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate has shown promising antimicrobial and antitumor activities. For instance, derivatives of 1,4-dihydropyridines, which share structural similarities, have been evaluated for their antimicrobial activity, with findings indicating that these compounds are more effective against bacteria compared to eukaryotes like filamentous fungi. Notably, certain derivatives have shown significant inhibitory effects on growth of Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli, highlighting the potential of such compounds in the development of new antimicrobial agents (Olejníková et al., 2014).
Another study demonstrated the antitumor potential of novel compounds synthesized from ethyl 2-acyl-3-ferrocenylacrylates and guanidine, yielding derivatives that showed selective in vitro antitumor activity against several human tumor cell lines. This suggests that modifications of the dihydropyrimidine structure can lead to compounds with specific biological activities, offering a basis for the development of new antitumor drugs (Klimova et al., 2012).
Corrosion Inhibition for Industrial Applications
The synthesis of pyranopyrazole derivatives, including compounds with structural features similar to Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate, has been explored for their corrosion inhibition properties on mild steel, which is significant for industrial applications, particularly in the pickling process. These inhibitors have demonstrated high efficiency in protecting mild steel against corrosion, showcasing the utility of such compounds in industrial settings (Dohare et al., 2017).
Nonlinear Optical Properties and Molecular Investigations
Research on derivatives closely related to Ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate has also delved into their nonlinear optical properties. A study focused on the synthesis and characterization of an organic molecule, revealing insights into its molecular structure and potential applications in nonlinear optics, indicating the broad applicability of dihydropyrimidinone derivatives in advanced material science (Dh et al., 2017).
Properties
IUPAC Name |
ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-18-10(3)13(15(20)24-5-2)14(17-16(18)21)11-6-8-12(9-7-11)19(22)23/h6-9,14H,4-5H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGZVLWNODSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.